2-(3,5-Dimethylisoxazol-4-yl)ethanamine CAS number
2-(3,5-Dimethylisoxazol-4-yl)ethanamine CAS number
An In-depth Technical Guide to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine: A Key Building Block in Modern Drug Discovery
Authored by: A Senior Application Scientist
In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that can serve as versatile building blocks is of paramount importance. Among these, heterocyclic structures have proven to be exceptionally valuable. This guide focuses on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine , a molecule of significant interest due to its role as a key intermediate in the synthesis of potent and selective therapeutic agents. The 3,5-dimethylisoxazole moiety, in particular, has been identified as a highly effective bioisostere for acetylated lysine residues, making it a cornerstone in the development of epigenetic modulators, such as bromodomain inhibitors.[1][2]
This document provides an in-depth exploration of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies presented. Our objective is to furnish a practical and authoritative resource that not only instructs but also elucidates the "why" behind the "how," empowering researchers to leverage this compound to its full potential in their discovery programs.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is commonly handled in its free base form or as a hydrochloride salt to improve stability and handling characteristics.
| Identifier | Value | Source |
| Compound Name | 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | N/A |
| Synonyms | 2-(3,5-Dimethyl-4-isoxazolyl)ethylamine | [3] |
| CAS Number (Free Base) | 510717-69-8 | [4][5][6] |
| CAS Number (HCl Salt) | 1048640-92-1 | [7][8] |
| CAS Number (di-HCl Salt) | 1211578-83-4 | [9] |
| Molecular Formula | C₇H₁₂N₂O | [4][6] |
| Molecular Weight | 140.19 g/mol | [6] |
| MDL Number | MFCD03043478 | [6] |
Note: The hydrochloride salts are often preferred in laboratory settings for their enhanced crystallinity and stability compared to the free base.
Structural Representation
The molecular structure provides the initial blueprint for understanding the compound's reactivity and function.
Caption: 2D Structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine.
Synthesis and Purification
While 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is commercially available from various suppliers, understanding its synthesis is crucial for custom modifications or scale-up operations. A common and logical synthetic approach involves the construction of the substituted isoxazole ring followed by the elaboration of the ethylamine side chain. A plausible retro-synthetic analysis suggests a multi-step process starting from readily available precursors.
Proposed Synthetic Pathway
The following protocol is a well-reasoned adaptation based on established isoxazole synthesis methodologies and functional group transformations commonly employed in medicinal chemistry.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative. Researchers must consult primary literature and perform appropriate safety assessments before implementation.
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles like 3,5-dimethylisoxazole.
-
Procedure:
-
To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3,5-dimethylisoxazole dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.
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Step 2: Synthesis of 4-(2-Nitrovinyl)-3,5-dimethylisoxazole
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Rationale: The Henry reaction (nitroaldol condensation) is an effective C-C bond-forming reaction to introduce a two-carbon unit that can be subsequently reduced to an amine.
-
Procedure:
-
Dissolve the aldehyde from Step 1 and nitromethane in a suitable solvent like methanol or ethanol.
-
Add a base catalyst (e.g., ammonium acetate or a primary amine like butylamine) and reflux the mixture.
-
Monitor the reaction for the formation of the nitrovinyl product.
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After completion, cool the mixture, and the product may precipitate. Collect the solid by filtration or purify by column chromatography.
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Step 3: Reduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanamine
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Rationale: The nitro group is a versatile precursor to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are highly effective for this transformation.
-
Procedure (using LiAlH₄):
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the nitrovinyl compound from Step 2 in anhydrous THF dropwise. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux to ensure complete reduction.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude amine.
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Purification
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Rationale: The crude product will likely contain unreacted starting materials or side products. Purification is essential to meet the high-purity standards required for drug discovery applications.
-
Method: Purify the crude amine using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol, often containing a small percentage of ammonium hydroxide to prevent streaking of the amine on the silica), is typically effective.
-
Salt Formation (Optional): For long-term storage and easier handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a solvent like diethyl ether or isopropanol and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.[10]
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a comprehensive and validated assessment.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the two non-equivalent methyl groups on the isoxazole ring, two methylene groups of the ethyl chain (likely appearing as triplets), and the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the two methyl carbons, the two ethyl carbons, and the three distinct carbons of the isoxazole ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak (M+H)⁺ corresponding to the calculated mass of 141.1028 for C₇H₁₃N₂O⁺. |
| HPLC / UPLC | Purity assessment. | A single major peak, ideally with >95% purity, when monitored at a suitable UV wavelength (e.g., 210-254 nm). |
This characterization workflow serves as a self-validating system, where the data from each technique must be consistent with the proposed structure. General guidelines for the validation of such analytical methods are well-established.[11]
Applications in Drug Discovery
The primary value of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine lies in its role as a key building block for synthesizing inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD2, BRD3, BRD4).
The 3,5-Dimethylisoxazole as an Acetyl-Lysine Mimetic
BET bromodomains are "reader" domains that recognize and bind to acetylated lysine (KAc) residues on histone tails, a key event in transcriptional activation. The 3,5-dimethylisoxazole group has been ingeniously designed to function as a bioisosteric replacement for the acetyl-lysine side chain.[1] It mimics the key hydrogen bonding interactions that the acetylated lysine makes within the bromodomain binding pocket.
Caption: Workflow for utilizing the amine in BET inhibitor synthesis.
Role in Lead Optimization
The ethylamine functional group on the title compound provides a crucial handle for synthetic elaboration. It can be readily coupled with various carboxylic acids, aldehydes, or other electrophilic partners to explore the chemical space around the core scaffold and optimize properties such as:
-
Potency: By introducing groups that make additional favorable contacts within the target protein.[12][13]
-
Selectivity: By tailoring the molecule to fit the unique topology of a specific bromodomain family member.[2]
-
Pharmacokinetics: By modifying the molecule to improve solubility, metabolic stability, and cell permeability.[14]
Numerous studies have demonstrated the success of this strategy, leading to the discovery of highly potent BET inhibitors with nanomolar and even sub-nanomolar activity against targets like BRD4, which are being investigated for the treatment of diseases like acute myeloid leukemia (AML) and multiple myeloma.[12][13]
Safety and Handling
As a primary amine, 2-(3,5-Dimethylisoxazol-4-yl)ethanamine requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general precautions for aliphatic amines should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16]
-
Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[15][17] Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Harmful if swallowed.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
2-(3,5-Dimethylisoxazol-4-yl)ethanamine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its structure, featuring a validated acetyl-lysine mimetic and a versatile synthetic handle, positions it as a high-value building block for the development of epigenetic modulators. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and application, grounded in the principles of scientific integrity and practical utility. By understanding the causality behind the protocols and the strategic importance of this molecule, researchers are better equipped to accelerate their journey from concept to clinical candidate.
References
- Chemsrc. (2025). 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride.
- CHIRALEN. (n.d.). 2-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.
- BLD Pharm. (n.d.). 1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.
- Key Organics. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- Precise PEG. (n.d.). 2-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-2-fluorophenoxy)ethan-1-amine.
- ChemicalBook. (n.d.). 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE Chemical Properties.
- Fisher Scientific. (2015). Safety Data Sheet.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Matrix Scientific. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fluorochem. (2024). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). (S)-1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride.
- Oakwood Chemical. (n.d.). 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine.
- WOAH Regional Representation for the Americas. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
- Zhang, G., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133.
- Li, R., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. European Journal of Medicinal Chemistry, 263, 115924.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- MDPI. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones.
- PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups.
- PubMed. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors.
Sources
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,5-DIMETHYL-ISOXAZOL-4-YL)-ETHYLAMINE CAS#: 510717-69-8 [amp.chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 510717-69-8 Cas No. | 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine | Matrix Scientific [matrixscientific.com]
- 6. 2-(3,5-Dimethyl-isoxazol-4-yl)-ethylamine [oakwoodchemical.com]
- 7. CAS#:1048640-92-1 | 2-(3,5-Dimethylisoxazol-4-YL)ethanamine hydrochloride | Chemsrc [chemsrc.com]
- 8. chiralen.com [chiralen.com]
- 9. (S)-1-(3,5-Dimethylisoxazol-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rr-americas.woah.org [rr-americas.woah.org]
- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
